molecular formula C7H3Br2F3 B1410850 2,3-Dibromo-5-fluorobenzodifluoride CAS No. 1803716-13-3

2,3-Dibromo-5-fluorobenzodifluoride

Cat. No.: B1410850
CAS No.: 1803716-13-3
M. Wt: 303.9 g/mol
InChI Key: ZFBXHHRCWUSHIG-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluorobenzodifluoride is a halogenated aromatic compound with the molecular formula C7H2Br2F4. It is a colorless to light yellow crystalline solid that is insoluble in water but soluble in organic solvents like acetone and chloroform. This compound is known for its unique properties and has been used in various scientific experiments.

Preparation Methods

The synthesis of 2,3-Dibromo-5-fluorobenzodifluoride can be achieved through different methods. One common method involves the reaction of 2,3-dibromo-5-fluorobenzotrifluoride with potassium fluoride and cesium fluoride. Another method involves the reaction of 2,3-dibromo-5-fluorobenzoic acid with a sulfur trioxide-pyridine complex. These reactions typically require specific conditions such as controlled temperatures and the use of organic solvents.

Chemical Reactions Analysis

2,3-Dibromo-5-fluorobenzodifluoride undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include potassium fluoride, cesium fluoride, and sulfur trioxide-pyridine complex. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with potassium fluoride and cesium fluoride can lead to the formation of fluorinated aromatic compounds.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzodifluoride has several scientific research applications. It has been shown to exhibit antimicrobial and antiproliferative activities in vitro. Studies have demonstrated that this compound can inhibit the growth of several strains of bacteria, fungi, and mammalian cancer cells. Additionally, it has been used in the synthesis of other fluorinated aromatic compounds, which are valuable in various fields such as material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzodifluoride involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. The compound’s ability to interact with cellular components and disrupt normal cellular functions is key to its biological activity.

Comparison with Similar Compounds

2,3-Dibromo-5-fluorobenzodifluoride can be compared with other similar compounds such as 2,3-Dibromo-5-fluorobenzotrifluoride and 2-Bromo-3,5-difluorobenzotrifluoride . These compounds share similar structural features but differ in their specific chemical properties and reactivity. For example, 2,3-Dibromo-5-fluorobenzotrifluoride has a trifluoromethyl group, which can influence its reactivity and applications . The unique combination of bromine and fluorine atoms in this compound makes it distinct and valuable for specific research purposes.

Properties

IUPAC Name

1,2-dibromo-3-(difluoromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBXHHRCWUSHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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